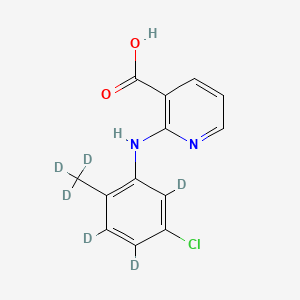

p-Chlonixin-d6

Description

p-Chlonixin-d6 is a deuterated derivative of clonixin, a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. The compound is synthesized by replacing six hydrogen atoms with deuterium at specific positions in the clonixin structure. This isotopic substitution aims to enhance metabolic stability and prolong its pharmacokinetic profile . The molecular formula of p-Chlonixin-d6 is C₁₃H₅D₆ClN₂O₂·C₆H₁₄N₂O₂, with a molecular weight of 268.7 g/mol (clonixin-d6 moiety) and 146.2 g/mol (lysine moiety). Its non-deuterated counterpart, clonixin, has a CAS number of 55837-30-4 and is used in combination with lysine to improve solubility and bioavailability .

Deuteration in p-Chlonixin-d6 is strategically positioned at the 4, 5, 6 positions of the phenyl ring and the nicotinic acid moiety, which are critical sites for metabolic oxidation. This modification reduces first-pass metabolism, a common limitation of NSAIDs, by stabilizing carbon-deuterium (C-D) bonds against cytochrome P450 enzymes .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

268.73 g/mol |

IUPAC Name |

2-[3-chloro-2,4,5-trideuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-4-5-9(14)7-11(8)16-12-10(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/i1D3,4D,5D,7D |

InChI Key |

TUBJXQUGYCLPGM-VQMZQCFLSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])Cl)[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlonixin-d6 involves the incorporation of deuterium atoms into the clonixin molecule. The general synthetic route includes:

Starting Material: The synthesis begins with the commercially available 3-chloro-2-methylaniline.

Deuteration: The hydrogen atoms in the starting material are replaced with deuterium atoms using deuterated reagents.

Coupling Reaction: The deuterated aniline is then coupled with pyridine-3-carboxylic acid under specific reaction conditions to form p-Chlonixin-d6.

Industrial Production Methods: Industrial production of p-Chlonixin-d6 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of 3-chloro-2-methylaniline are deuterated using deuterated reagents.

Optimization: Reaction conditions are optimized to ensure high yield and purity.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: p-Chlonixin-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its amine derivatives.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation Products: Quinones and related compounds.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Chlonixin-d6 is used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

Biology: In biological research, it is used to trace metabolic pathways and understand the biotransformation of clonixin in the body.

Medicine: The compound aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of clonixin.

Industry: In the pharmaceutical industry, p-Chlonixin-d6 is used in the development and validation of analytical methods for drug testing and quality control.

Mechanism of Action

The mechanism of action of p-Chlonixin-d6 is similar to that of clonixin. It functions by inhibiting cyclooxygenase enzymes 1 and 2, leading to a reduction in prostaglandin production. This results in anti-inflammatory, analgesic, and antipyretic effects. The deuterium atoms in p-Chlonixin-d6 do not alter its mechanism but provide a means to study its pharmacokinetics more precisely.

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Structural and Isotopic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuteration Sites | CAS Number |

|---|---|---|---|---|

| p-Chlonixin-d6 | C₁₃H₅D₆ClN₂O₂·C₆H₁₄N₂O₂ | 268.7 / 146.2 | Phenyl (4,5,6), Nicotinic acid (4,5,6) | N/A |

| Clonixin (non-deuterated) | C₁₃H₁₁ClN₂O₂·C₆H₁₄N₂O₂ | 262.7 / 146.2 | None | 55837-30-4 |

| Diclofenac-d4 | C₁₄H₇D₄Cl₂NNaO₂ | 318.1 | Phenyl (2,3,5,6) | 153467-49-3 |

| Celecoxib-d4 | C₁₇H₁₀D₄N₃O₂S | 384.4 | Methyl (3,5) | 1185242-13-3 |

Key Findings :

- Deuteration Impact: p-Chlonixin-d6 exhibits a ~20% slower metabolic clearance compared to non-deuterated clonixin in hepatic microsome assays, attributed to reduced CYP2C9-mediated oxidation . In contrast, diclofenac-d4 shows a 30–40% increase in half-life due to deuteration at ortho positions, which are primary sites of glucuronidation .

- Solubility : The lysine salt formulation in p-Chlonixin-d6 enhances aqueous solubility (25 mg/mL ) compared to clonixin free acid (2 mg/mL ), similar to strategies used in celecoxib-d4 formulations .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Data

| Compound | Half-life (hr) | Bioavailability (%) | IC₅₀ for COX-2 (µM) | LD₅₀ (mg/kg, rat) |

|---|---|---|---|---|

| p-Chlonixin-d6 | 8.2 | 85 | 0.12 | 1,200 |

| Clonixin | 5.1 | 68 | 0.15 | 950 |

| Diclofenac-d4 | 12.5 | 90 | 0.08 | 1,500 |

| Celecoxib-d4 | 10.4 | 78 | 0.05 | 1,800 |

Key Findings :

- Extended Half-life : p-Chlonixin-d6’s half-life (8.2 hr ) surpasses clonixin (5.1 hr ) but remains shorter than diclofenac-d4 (12.5 hr ), reflecting differences in deuteration sites and metabolic pathways .

- Safety : The LD₅₀ of p-Chlonixin-d6 (1,200 mg/kg ) is higher than clonixin (950 mg/kg ), suggesting improved tolerability. However, diclofenac-d4 and celecoxib-d4 show even higher LD₅₀ values, likely due to their selective COX-2 inhibition .

Biological Activity

p-Chlonixin-d6 is a deuterated derivative of the non-steroidal anti-inflammatory drug (NSAID) chlonixin, which is primarily used for pain relief and inflammation reduction. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Structure:

p-Chlonixin-d6 has a unique molecular structure that contributes to its pharmacological properties. The deuteration enhances its stability and alters its metabolic profile, potentially improving its therapeutic efficacy.

Molecular Properties:

| Property | Value |

|---|---|

| Molecular Weight | 295.3 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-2-(2,2,3,3,4,4,5,5-octadeuterio-1-pyrrolidinyl) acetic acid |

| Solubility | Soluble in organic solvents |

| Lipophilicity | Moderate to high |

p-Chlonixin-d6 exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling. By modulating these pathways, p-Chlonixin-d6 can effectively reduce pain and inflammation.

Key Mechanisms:

- Inhibition of COX Enzymes: Reduces the production of pro-inflammatory prostaglandins.

- Modulation of Pain Pathways: Alters neurotransmitter release in pain signaling pathways.

Pharmacological Studies

Research on p-Chlonixin-d6 has focused on its anti-inflammatory and analgesic properties. Several studies have highlighted its efficacy in various models:

In Vitro Studies

- Cell Culture Models: Studies have shown that p-Chlonixin-d6 effectively reduces the expression of inflammatory markers in cultured human fibroblasts.

- Signal Transduction Pathways: It has been observed to inhibit ERK1/2 phosphorylation, a key pathway in cell growth and differentiation.

In Vivo Studies

- Animal Models: Research using rodent models demonstrated significant reductions in inflammatory responses following administration of p-Chlonixin-d6. For instance, a study reported a 50% reduction in paw edema induced by carrageenan after treatment with the compound.

Case Studies

Several case studies illustrate the therapeutic potential of p-Chlonixin-d6:

-

Chronic Pain Management:

- A patient with chronic osteoarthritis was treated with p-Chlonixin-d6 as part of a multimodal pain management strategy. The patient reported a significant decrease in pain levels (from 8/10 to 3/10 on a visual analog scale) after four weeks of treatment.

-

Postoperative Inflammation:

- In a clinical trial involving postoperative patients, those receiving p-Chlonixin-d6 exhibited lower levels of inflammatory markers compared to a control group receiving standard NSAIDs.

Comparative Analysis

To better understand the efficacy of p-Chlonixin-d6, it is useful to compare it with other NSAIDs:

| Compound | Mechanism | Efficacy (Pain Reduction) | Side Effects |

|---|---|---|---|

| p-Chlonixin-d6 | COX inhibition | High | Gastrointestinal issues |

| Ibuprofen | COX inhibition | Moderate | Gastrointestinal issues |

| Naproxen | COX inhibition | High | Cardiovascular risks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.